![molecular formula C13H11N5OS B2485230 N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-15-9](/img/structure/B2485230.png)
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5OS and its molecular weight is 285.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
New heterocycles incorporating a thiadiazole moiety, synthesized using a versatile precursor, were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds show potential in pest control applications, highlighting the chemical's relevance in agricultural research and development (Fadda et al., 2017).
Anti-inflammatory and Analgesic Agents
Derivatives synthesized from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, with some showing higher COX-2 inhibitory activity, analgesic protection, and anti-inflammatory activity than sodium diclofenac. This indicates potential therapeutic applications for inflammatory conditions (Abu‐Hashem et al., 2020).
Antitumor and Antioxidant Agents
The synthesis of new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents was explored. This work contributes to the development of new therapeutic agents for cancer treatment, demonstrating the compound's versatility in medicinal chemistry (Hamama et al., 2013).
Antimicrobial Activity
Compounds with a thiazole-aminopiperidine hybrid structure were synthesized and showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents targeting tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized and evaluated as potential anticancer agents. Some compounds showed promising cytotoxicity against human cancer cell lines, particularly breast adenocarcinoma, indicating potential applications in cancer therapy (Nagarapu et al., 2013).
Mechanism of Action
Target of Action
The compound N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[2-(pyrimidin-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their potential in various applications, including as fluorescent sensors
Mode of Action
Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Btz-based compounds have been used in photoredox catalysis , suggesting that they may influence redox reactions and related biochemical pathways.
Result of Action
Btz-based compounds have been used in in vivo near-infrared (nir-ii) imaging of cancer , suggesting that they may have applications in cancer detection and treatment.
Action Environment
The use of btz-based compounds in photoredox catalysis suggests that light could be an important environmental factor influencing their action.
Future Directions
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across various cancer models . There is an urgent need to develop novel, more effective anticancer therapeutics . Therefore, the future research direction could involve further investigation into the anticancer potential of thiadiazole derivatives, including “N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide”.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(16-4-3-9-6-14-8-15-7-9)10-1-2-11-12(5-10)18-20-17-11/h1-2,5-8H,3-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSATBQCOWBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
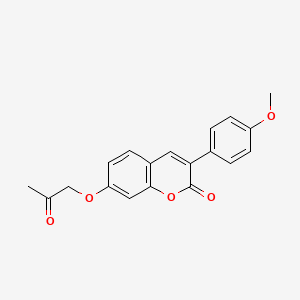
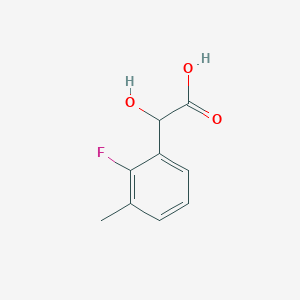


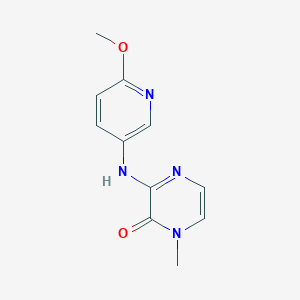
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
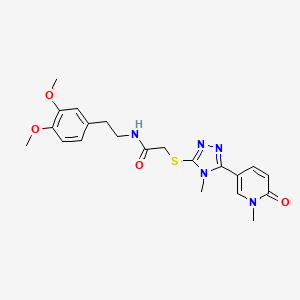
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
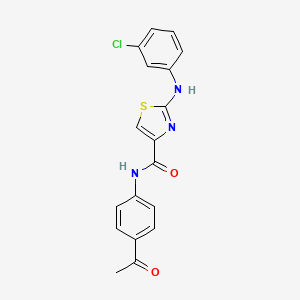

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
